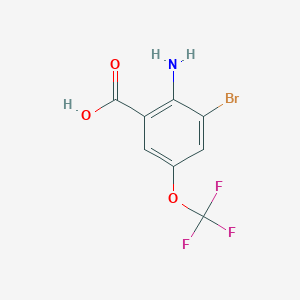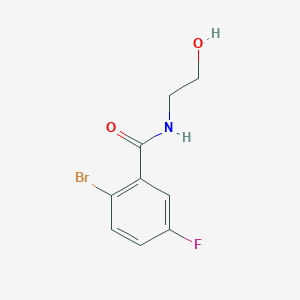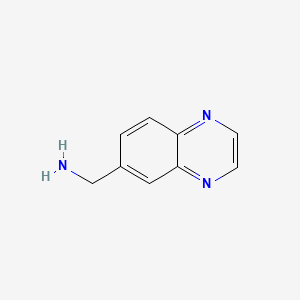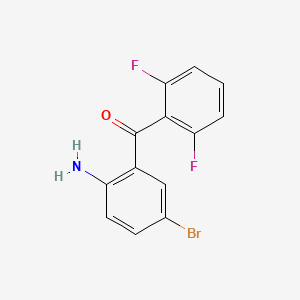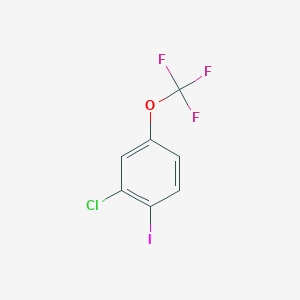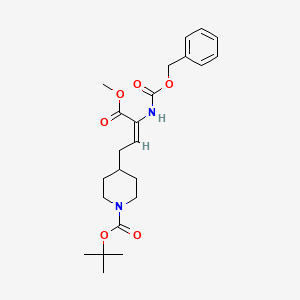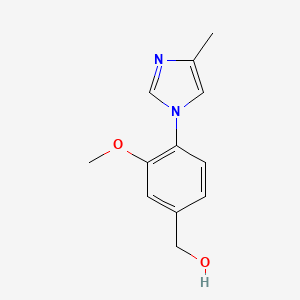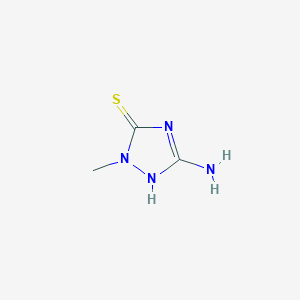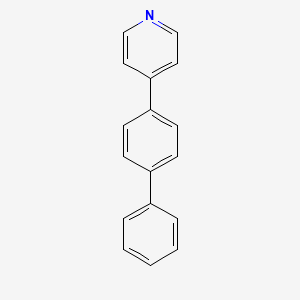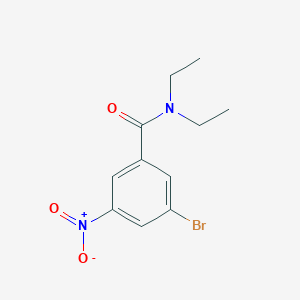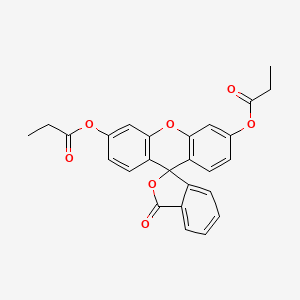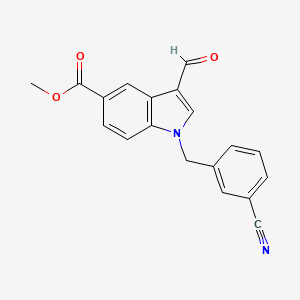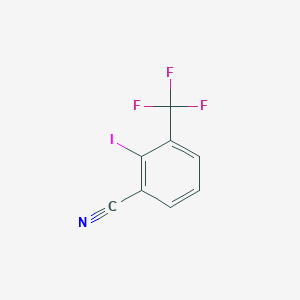
3-乙基环己酮
描述
3-Ethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethylcyclohexanone consists of a six-membered carbon ring (cyclohexane) with a ketone functional group (C=O) and an ethyl group (C2H5) attached .
Physical And Chemical Properties Analysis
3-Ethylcyclohexanone has a density of 0.9±0.1 g/cm3, a boiling point of 184.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.1±3.0 kJ/mol and a flash point of 58.5±10.7 °C . The compound has a molar refractivity of 37.1±0.3 cm3, and it has one freely rotating bond .
科学研究应用
催化应用
- 对映选择性反应:一项研究展示了在铜(I)盐/N-杂环卡宾-银复合催化体系中,使用3-乙基环己酮在2-环己烯-1-酮上进行对映异构1,4-加成反应,生成光学活性化合物的作用(Matsumoto et al., 2016)。
化学合成
- 环加成反应:研究突出了3-乙基环己酮与硅烯醇醚反应,生成形式[4+2]环加成产物的反应。该方法用于制备高氧化环己酮衍生物(Matsuo et al., 2009)。
生物应用
- 生物转化:一项关于使用褐腐病真菌作为生物催化剂对4-乙基环己酮进行生物转化的研究已进行。真菌将4-乙基环己酮还原为相应的顺式和反式醇,展示了其在生物立体选择性还原中的潜力(Miyazawa et al., 2000)。
材料科学
- 旋转谱分析:一项研究观察了4-乙基环己酮在基态振动状态下的旋转谱,为材料科学应用提供了关于分子结构和行为的见解,这对材料科学应用至关重要(Ka et al., 2008)。
立体化学
- 构象研究:已对相关环己酮化合物的结构和构象方面进行了研究,为立体化学和分子相互作用提供了见解(Cotterill & Robinson, 1964)。
作用机制
3-Ethylcyclohexanone, also known as 3-ethylcyclohexan-1-one, is a chemical compound with the molecular formula C8H14O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these molecules acts as a nucleophile, competing with nitrogen. The reaction with oxygen forms a hemiketal, which is a reversible process. In contrast, the reaction with nitrogen forms an oxime, which is an essentially irreversible process as the adduct dehydrates .
属性
IUPAC Name |
3-ethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRHAUJJJBXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281283 | |
| Record name | 3-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22461-89-8 | |
| Record name | NSC21117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

